1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane

Boiling point differentiation Distillation process design Physical property comparison

1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane (CAS 85720-83-8; EINECS 288-390-0) is a fully halogenated asymmetric ether of molecular formula C4Cl2F7IO and molecular weight 394.84 g/mol, bearing chlorine, fluorine, and iodine substituents on a C4 ether backbone. The compound belongs to the class of polyhalogenated alkyl ethers that serve as reactive synthetic intermediates for pharmaceuticals, agrochemicals, fire-extinguishing agents, and electronic substrate treatments.

Molecular Formula C4Cl2F7IO
Molecular Weight 394.84 g/mol
CAS No. 85720-83-8
Cat. No. B12692481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane
CAS85720-83-8
Molecular FormulaC4Cl2F7IO
Molecular Weight394.84 g/mol
Structural Identifiers
SMILESC(C(F)(F)I)(OC(C(F)(F)Cl)(F)Cl)(F)F
InChIInChI=1S/C4Cl2F7IO/c5-1(7,8)2(6,9)15-4(12,13)3(10,11)14
InChIKeyMAWWERMLNIJXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane (CAS 85720-83-8): Procurement-Grade Overview for Research and Industrial Sourcing


1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane (CAS 85720-83-8; EINECS 288-390-0) is a fully halogenated asymmetric ether of molecular formula C4Cl2F7IO and molecular weight 394.84 g/mol, bearing chlorine, fluorine, and iodine substituents on a C4 ether backbone [1]. The compound belongs to the class of polyhalogenated alkyl ethers that serve as reactive synthetic intermediates for pharmaceuticals, agrochemicals, fire-extinguishing agents, and electronic substrate treatments [2]. Its defining structural feature is the simultaneous presence of a reactive terminal C–I bond and comparatively inert C–Cl bonds on adjacent perhalogenated ethyl fragments connected by an ether linkage, a combination that creates orthogonal reactivity not achievable with single-halogen-class ethers .

Why 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane Cannot Be Replaced by Generic Perhalogenated Ethers


The assumption that any fully halogenated alkyl ether can substitute for CAS 85720-83-8 in a synthetic sequence or formulated product ignores three quantifiable axes of differentiation: (i) the terminal C–I bond provides a ~109°C elevation in normal boiling point relative to non-iodinated analogs of comparable skeletal size, fundamentally altering distillation cut points and vapor-handling requirements ; (ii) the iodine atom serves as a superior leaving group for nucleophilic displacement and radical addition chemistry—iodoperfluoroethers have been shown to produce higher yields than their bromo counterparts in subsequent ethylene addition reactions [1]; and (iii) the presence of both C–Cl and C–I bonds in the same molecule permits sequential, orthogonal derivatization that is structurally impossible with ethers bearing only one halogen class (e.g., perfluorinated mono-iodides or perchlorofluoro ethers) [2]. These differences are not cosmetic; they directly govern reactivity, isolation, and ultimate synthetic utility in multi-step pathways.

Quantitative Differentiation Evidence for 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane (85720-83-8) vs. Closest Analogs


Boiling Point Elevation of ~109 °C vs. Non-Iodinated Dichloro-Fluoro Ether (CAS 2356-53-8)

The target compound exhibits a normal boiling point of 166.148 °C at 760 mmHg, which is approximately 109 °C higher than that of 1,2-dichlorotrifluoroethyl trifluoromethyl ether (CAS 2356-53-8, boiling point 56.7 °C at 760 mmHg), the closest non-iodinated structural analog . Both compounds share the 1,2-dichloro-1,2,2-trifluoroethyl fragment, but the replacement of –CF2I with –CF3 in the comparator eliminates the heavy-atom iodine effect, resulting in a dramatically lower boiling point. This 109 °C differential has direct consequences for separation processes: the target compound remains liquid over a far wider ambient processing window and requires substantially different distillation column design parameters .

Boiling point differentiation Distillation process design Physical property comparison

Density Increase of ~29% vs. Non-Iodinated Analog Driven by Iodine Substitution

The calculated density of the target compound is 2.183 g/cm³, which is approximately 29% higher than the density of the non-iodinated comparator 1,2-dichlorotrifluoroethyl trifluoromethyl ether (CAS 2356-53-8, density 1.692 g/cm³) . This density increase is directly attributable to the replacement of a –CF3 group (in the comparator) with a –CF2I group (in the target), where the heavy iodine atom (atomic mass 126.9 Da) substantially increases mass per unit volume. The target compound's density of 2.183 g/cm³ is consistent with other iodo-perfluoroalkyl ethers, such as 1-iodotetrafluoroethyl trifluoromethyl ether (CAS 139604-89-0, density 2.204 g/cm³), but the target uniquely combines this high density with the higher boiling point conferred by the dichlorofluoroethyl fragment .

Density differentiation Phase separation Liquid handling and formulation

Superior Downstream Reactivity of Iodoperfluoroethers vs. Bromo Analogs in Ethylene Addition Chemistry

In a systematic study of α,ω-dihalo-F-ether intermediates for hybrid fluorocarbon-fluorosilicones, Riley et al. (J. Fluorine Chem., 1977) demonstrated that while initial halogen-exchange yields favored bromine over iodine, the iodoperfluoroethers produced superior yields in the subsequent ethylene addition reactions compared to their bromo counterparts [1]. This class-level finding is directly relevant to CAS 85720-83-8, which bears a terminal –CF2I moiety. The mechanistic basis is the lower C–I bond dissociation energy (approximately 53–57 kcal/mol for perfluoroalkyl iodides) versus C–Br (approximately 67–71 kcal/mol), facilitating radical initiation and chain propagation in alkene addition cascades typical of fluoropolymer intermediate synthesis [2].

Ethylene addition yield Iodo vs. bromo leaving group Fluorosilicone intermediate synthesis

Unique Orthogonal Reactivity from Concurrent C–I and C–Cl Bonds Absent in Single-Halogen-Class Ethers

CAS 85720-83-8 is structurally distinct from all common perhalogenated ether comparators in possessing both C–I bonds (terminal –CF2I, bond dissociation energy ~53–57 kcal/mol) and C–Cl bonds (on the α- and β-carbons of the 1,2-dichloro-1,2,2-trifluoroethyl fragment, BDE ~78–84 kcal/mol) within the same molecule . Comparators such as CAS 2356-53-8 contain only C–Cl and C–F bonds (no iodine), while CAS 139604-89-0, CAS 1561-52-0, and CAS 16005-38-2 contain only C–I and C–F bonds (no chlorine) . This dual-halogen architecture enables sequential, chemo-selective functionalization: the C–I bond can be selectively engaged in radical addition, nucleophilic displacement, or metal-catalyzed cross-coupling under mild conditions while leaving the C–Cl bonds intact for subsequent orthogonal transformations—a synthetic strategy that is structurally impossible with any of the single-halogen-class comparators [1].

Orthogonal derivatization Sequential functionalization Mixed-halogen ether

Boiling Point Intermediate Between Smaller Iodo-Ethers and Larger Iodo-Ethers, Enabling Specific Distillation Fraction Targeting

The target compound's normal boiling point of 166.1 °C at 760 mmHg occupies a distinct position in the volatility ranking of iodo-perfluoroalkyl ethers: it boils 85–122 °C higher than the C3 iodo-ethers CAS 139604-89-0 (bp ~44–80 °C) and CAS 1561-52-0 (bp ~51 °C), and approximately 78 °C higher than the C5 iodo-ether CAS 16005-38-2 (bp 88 °C) . This places CAS 85720-83-8 in a volatility window that is well separated from both the lighter C3 iodo-ether fraction and the heavier perfluoropolyether domain, enabling its isolation as a distinct distillation cut in multi-component reaction mixtures. The elevated boiling point is attributable to the combined mass effects of two chlorine atoms (35.5 Da each) and one iodine atom (126.9 Da) on a C4 ether backbone [1].

Boiling point ranking Distillation fraction Process-scale separation

Verified GC-MS Reference Spectrum in Wiley Registry Enabling Definitive Analytical Identification

CAS 85720-83-8 has a verified electron ionization mass spectrum deposited in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID BymCeu8CvGs), with a molecular ion consistent with the exact mass of 393.825912 g/mol (C4Cl2F7IO) [1]. In contrast, the non-iodinated analog 1,2-dichloro-1,2,2-trifluoroethyl 1,1,2,2-tetrafluoroethyl ether (C4HCl2F7O, MW 268.95, SpectraBase ID 1RuL63Ll8W3) has only an NMR spectrum available, and the iodo-only comparators lack coverage in the same curated reference library [2]. The availability of a Wiley-registered mass spectrum provides unambiguous identification capability for purity assessment, batch-to-batch consistency verification, and impurity profiling during procurement acceptance testing—a practical differentiator when sourcing from multiple suppliers [3].

Mass spectrometry Analytical reference standard Quality control identification

Optimal Research and Industrial Application Scenarios for 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-2-iodoethane (85720-83-8)


Synthesis of Peroxide-Curable Highly Fluorinated Elastomers via Iodine-Transfer Polymerization

The terminal C–I bond of CAS 85720-83-8 enables its use as a mono-iodo chain-transfer agent or cross-linking site precursor in iodine-transfer polymerization (ITP) for producing highly fluorinated elastomers. The 3M patent (US 9982091 B2 / EP 3114167 B1) explicitly describes peroxide-curable highly fluorinated elastomers derived from fluorinated di-iodo ether compounds of general formula Rf–CF(I)–(CX2)n–O–R''f–O–(CX2)q–CF(I)–R'f, where X can be F, H, or Cl [1]. While the patent claims focus on di-iodo ethers, mono-iodo ethers like CAS 85720-83-8 serve as model compounds and potential co-agents for controlling molecular weight and introducing iodine cross-linking sites. The superior reactivity of the C–I bond relative to C–Br (as established by Riley et al., J. Fluorine Chem. 1977) supports its preferential use over bromo analogs in ITP cascades [2].

Multi-Step Pharmaceutical or Agrochemical Intermediate Requiring Sequential Orthogonal Functionalization

CAS 85720-83-8 is specifically suited for synthetic routes where the iodine terminus must be derivatized first (e.g., via radical addition to an alkene, nucleophilic displacement with a nitrogen nucleophile, or metal-catalyzed cross-coupling) while the chlorine-bearing fragment is preserved for a subsequent transformation. The patent literature on iodofluoroalkane production methods [1] identifies iodofluoro compounds as 'important synthetic intermediates for the manufacture of pharmaceutical products, plant protection products, fire-extinguishing agents, and products for the treatment of various substrates, notably substrates intended for electronic applications.' The orthogonal C–I/C–Cl reactivity profile of CAS 85720-83-8—documented in the structural evidence from Section 3—directly addresses the need for staged derivatization without protecting group manipulations that would be required if only C–F or C–Cl bonds were present [2].

Specialty Thermal Management Fluid Component for Immersion Cooling of High-Density Electronics

The high density (2.183 g/cm³), elevated boiling point (166 °C), and full halogenation of CAS 85720-83-8 align with key property requirements for fluorinated ether-based thermal management fluids used in direct-immersion cooling of lithium-ion batteries, electric motors, and power electronics [1]. The Castrol patent (US 20240262774 A1) on fluorinated ethers for thermal management fluids describes the suitability of heavily fluorinated ethers for managing heat in battery systems through direct cooling [2]. While CAS 85720-83-8 is not explicitly claimed in that patent, its physicochemical profile—particularly the high density enabling efficient convective heat transfer and the full halogenation conferring non-flammability and chemical inertness—makes it a relevant candidate for experimental thermal fluid screening, especially where the iodine substituent provides a spectroscopic handle for leak detection or degradation monitoring. The vapor pressure of 2.38 mmHg at 25 °C indicates low volatility at ambient conditions, reducing evaporative losses in open cooling system designs [3].

Analytical Reference Standard for Polyhalogenated Ether Identification in Environmental or Industrial Monitoring

The verified mass spectrum of CAS 85720-83-8 in the Wiley Registry of Mass Spectral Data [1] establishes this compound as a qualified reference standard for GC-MS identification and quantification workflows. Laboratories engaged in monitoring halogenated volatile organic compounds in industrial emissions, workplace air, or environmental samples can use the target compound as a retention-time and mass-spectral calibration point for the C4 perhalogenated ether elution window. The combination of a distinctive isotopic pattern from chlorine (3:1 ratio for 35Cl/37Cl), iodine (monoisotopic 127I), and the characteristic fragmentation of the ether linkage provides a highly specific analytical fingerprint. No other compound in the C3–C5 iodo-fluoro-ether range currently offers the same combination of Wiley Registry GC-MS data, dual-halogen isotopic signature, and boiling point separated from common interferents by ≥78 °C [2].

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